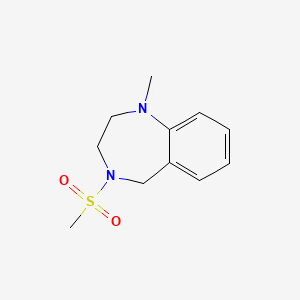
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine family. It has been extensively studied due to its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, this compound 15-4513 has been studied for its potential use in the treatment of alcohol addiction, as it has been shown to reduce alcohol consumption and withdrawal symptoms in rodents.
Mécanisme D'action
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 acts as a selective antagonist of the GABA-A receptor subtype that contains alpha-4 and alpha-6 subunits. This receptor subtype is primarily found in the cerebellum and is involved in the modulation of motor coordination and learning. This compound 15-4513 binds to the benzodiazepine site on the receptor, which results in the inhibition of GABAergic neurotransmission.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. Additionally, this compound 15-4513 has been shown to increase the levels of the stress hormone corticosterone in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 is that it has been extensively studied, and its mechanism of action is well understood. Additionally, it has been shown to have a range of effects in animal models, which makes it a useful tool for studying various neurological disorders. However, one limitation of this compound 15-4513 is that its effects are highly dependent on the specific GABA-A receptor subtype that it targets. This limits its usefulness in studying other neurological disorders that are not associated with this receptor subtype.
Orientations Futures
There are several future directions for the study of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513. One potential direction is the further investigation of its potential therapeutic applications in alcohol addiction. Additionally, there is a need for further research into the specific GABA-A receptor subtypes that this compound 15-4513 targets, as this could lead to the development of more targeted therapies for neurological disorders. Finally, there is a need for more research into the long-term effects of this compound 15-4513, as this could help to inform its potential use in clinical settings.
Méthodes De Synthèse
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-methylsulfonylbenzoic acid with methylamine, followed by reduction with lithium aluminum hydride. This process yields this compound 15-4513 as a white crystalline powder.
Propriétés
IUPAC Name |
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-12-7-8-13(16(2,14)15)9-10-5-3-4-6-11(10)12/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNIDJRBBFWZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

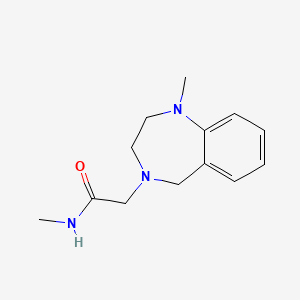
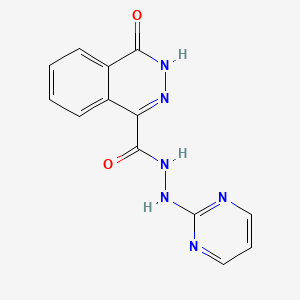
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
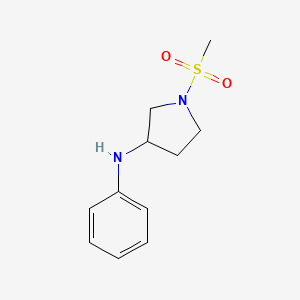
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
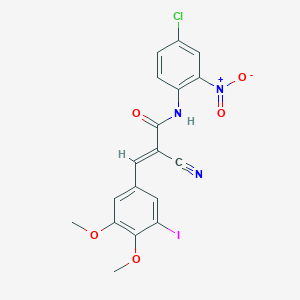
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
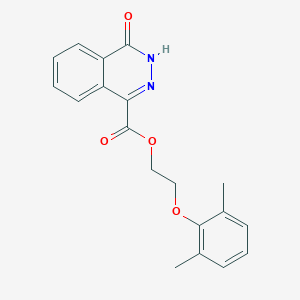
![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
![1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
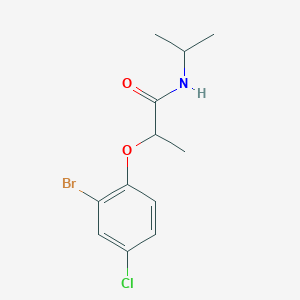
![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)